Demeton-S-methyl
Description
Historical Context of Organophosphorus Insecticides and Demeton-S-methyl Development
The development of organophosphorus (OP) compounds for use as insecticides began in the 1930s and early 1940s, with the pioneering work of German scientist Gerhard Schrader. jocpr.com This new class of pesticides offered a potent alternative to existing options. This compound was first described in 1950. wikipedia.org Initially, it was used in a mixture with its isomer, Demeton-O-methyl. wikipedia.org However, research revealed that the S-isomer was more effective against insects. wikipedia.org Consequently, from 1957 onwards, the use of purified this compound became more common. wikipedia.org Due to its high toxicity, its use in agriculture is now banned worldwide. wikipedia.org
Academic Relevance and Research Significance
The academic relevance of this compound stems from several key areas. Its mechanism of action, the inhibition of acetylcholinesterase, is a classic example of organophosphate toxicity and serves as a model for studying neurotoxicology. jocpr.com Research has focused on its metabolic pathways in various organisms, including mammals, plants, and soil microbes, to understand its environmental fate and persistence. inchem.orgwikipedia.orgagropages.com Furthermore, the development of analytical methods to detect its residues in environmental and biological samples has been a significant area of research. inchem.orgcaa.go.jpresearchgate.net Studies have also investigated its potential for environmental contamination and its effects on non-target organisms. agropages.com
Scope and Objectives of Research on this compound
Research on this compound has been multifaceted, with several key objectives:
Understanding its toxicological profile: This includes determining its acute toxicity, its mechanism of action as a cholinesterase inhibitor, and its metabolic pathways in different species. wikipedia.orgnih.govinchem.org
Assessing its environmental fate and transport: This involves studying its degradation in soil and water, its potential for leaching, and its breakdown through biotic and abiotic processes. inchem.orgagropages.com
Developing analytical methodologies: A significant body of research has been dedicated to creating sensitive and specific methods for the detection and quantification of this compound and its metabolites in various matrices, such as agricultural products, soil, and water. caa.go.jpresearchgate.netresearchgate.net
Investigating its impact on non-target organisms: This includes assessing its toxicity to birds, fish, aquatic invertebrates, and other wildlife to understand its broader ecological impact. agropages.com
Detailed Research Findings
Chemical and Physical Properties
This compound is a pale yellow oily liquid with a characteristic unpleasant odor. nih.govinchem.org It has a molecular weight of 230.3 g/mol and the chemical formula C₆H₁₅O₃PS₂. nih.gov Its solubility in water is relatively high, and it is also soluble in many organic solvents. agropages.comnih.gov
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₃PS₂ | nih.gov |
| Molecular Weight | 230.3 g/mol | nih.gov |
| Physical State | Pale yellow oily liquid | nih.govinchem.org |
| Water Solubility | 3.3 g/L at room temperature | inchem.org |
| log Kow | 1.32 | inchem.orgagropages.com |
| Vapor Pressure | 63.8 mPa at 20°C | inchem.org |
Environmental Fate and Degradation
The persistence of this compound in the environment is influenced by several factors, including pH, microbial activity, and sunlight.
Hydrolysis: The hydrolytic degradation of this compound is pH-dependent. At 22°C, its half-life is 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9. inchem.org
Photodegradation: Direct photodegradation in water is not expected as it does not absorb light at wavelengths of 247 nm or longer. inchem.org However, indirect photolysis in the presence of substances like humic acid can occur. inchem.org
Biodegradation in Soil: Biodegradation is the primary route of degradation in soil, with a reported half-life of about 4 hours. inchem.org Various soil microorganisms, including species of Pseudomonas and Nocardia, are capable of degrading this compound and its metabolites. inchem.org
Interactive Data Table: Degradation of this compound
| Degradation Pathway | Key Findings | Half-life | Source |
| Hydrolysis | pH-dependent | 63 days (pH 4), 56 days (pH 7), 8 days (pH 9) at 22°C | inchem.org |
| Photodegradation | Indirect photolysis can occur | 8 hours in the presence of humic acid | inchem.org |
| Soil Biodegradation | Primary degradation route | Approximately 4 hours | inchem.org |
Metabolism in Organisms
In Mammals: The primary metabolic pathway in rats involves the oxidation of the side chain to form the corresponding sulfoxide (B87167) (oxydemeton-methyl) and sulfone. nih.gov O-demethylation is another significant metabolic route. nih.gov The metabolites are rapidly excreted, primarily in the urine. agropages.com
In Plants: In plants, the thioethyl group is oxidized to form the sulfoxide (oxydemeton-methyl) and the sulfone (demeton-S-methylsulphon). agropages.com Hydrolysis also occurs, leading to the formation of dimethyl phosphate. agropages.com
In Soil Microorganisms: Different microorganisms utilize different metabolic pathways. For example, Pseudomonas putida produces metabolites such as O-demethyl-demeton-S-methyl and this compound sulfoxide. inchem.org Nocardia sp. produces different metabolites, including 2-(ethylsulfonyl)ethane sulfonic acid and this compound sulfone. inchem.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane | |
|---|---|---|
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InChI |
InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3 | |
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InChI Key |
WEBQKRLKWNIYKK-UHFFFAOYSA-N | |
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Canonical SMILES |
CCSCCSP(=O)(OC)OC | |
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Molecular Formula |
C6H15O3PS2, Array | |
| Record name | DEMETON-S-METHYL | |
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DSSTOX Substance ID |
DTXSID5037521 | |
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Molecular Weight |
230.3 g/mol | |
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Physical Description |
Demeton-s-methyl is a pale yellow oil. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Oily, colorless to pale yellow liquid with an unpleasant odor; [ACGIH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
192 °F at 0.15 mmHg (EPA, 1998), 74 °C at 0.15 mm Hg; 92 °C at 0.2 mm Hg; 102 °C at 0.40 mm Hg, at 0.13kPa: 118 °C | |
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Solubility |
Sol in organic solvents, 600 g/kg dichloromethane at 20 °C; 600 g/kg propan-2-ol at 20 °C, Limited solubility in petroleum solvents. Readily soluble in most organic solvents (e.g. dischloromethane, propanol, toluene), Readily sol in common polar organic solvents (eg, alcohols, ketones, chlorinated hydrocarbons), ca. 200 g/L in dichloromethane, isopropanol, toluene, For more Solubility (Complete) data for DEMETON-S-METHYL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.33 | |
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Density |
1.207 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.21 at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Density |
Relative vapor density (air = 1): 7.9 | |
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Vapor Pressure |
0.00036 mmHg at 68 °F (EPA, 1998), 3X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.048 | |
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Color/Form |
Oily colorless to pale yellow liquid, Colorless oil | |
CAS No. |
919-86-8 | |
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Biochemical Interactions and Mechanisms of Action
Neuropathy Target Esterase (NTE) Inhibition and Delayed Neurotoxicity Research
Organophosphate-induced delayed polyneuropathy (OPIDP) is a severe neurological condition that can arise after exposure to certain organophosphorus compounds. The initiation of this condition is linked to the inhibition and subsequent "aging" of a specific enzyme in the nervous system known as Neuropathy Target Esterase (NTE). researchgate.net Consequently, the potential of an organophosphate to inhibit NTE is a key indicator of its capacity to cause delayed neurotoxicity. researchgate.netwho.int Research on Demeton-S-methyl has focused on evaluating this potential, primarily using avian models.
Investigations in Avian Models (e.g., Hens)
The adult hen is the standard animal model for assessing the potential of organophosphates to induce delayed polyneuropathy. Studies have been conducted to observe both the clinical signs of neuropathy and the biochemical inhibition of NTE in hens following the administration of this compound.
In one key study, a group of 20 adult hens received two doses of this compound at 100 mg/kg body weight, a dose approximately equal to the LD₅₀. inchem.org The hens exhibited signs of acute cholinergic toxicity, which is expected from a cholinesterase inhibitor, but they recovered and did not develop the characteristic locomotor impairment or neurological deficits associated with delayed polyneuropathy. inchem.org In contrast, the positive control group treated with tri-ortho-cresylphosphate (TOCP), a known neurotoxicant, displayed significant locomotor impairment. inchem.org
Biochemical investigations have corroborated these clinical findings. In a separate study, hens were treated with a single oral dose of this compound at 80 mg/kg body weight. inchem.orginchem.orghealthcouncil.nl The activity of NTE in the brain and spinal cord was measured at 1, 2, and 7 days post-treatment. The results showed no significant inhibition of NTE. inchem.orginchem.orghealthcouncil.nl Conversely, the positive control compound, TOCP, caused a profound inhibition of NTE in both the brain and spinal cord, exceeding 90%. inchem.orginchem.org
The following table summarizes the key findings from these avian studies.
Table 1: Summary of Delayed Neurotoxicity Studies of this compound in Hens
| Study Parameter | This compound Treatment | Positive Control (TOCP) | Outcome for this compound |
|---|---|---|---|
| Clinical Signs | Two doses of 100 mg/kg bw inchem.org | Single dose of 100 mg/kg bw inchem.org | Acute cholinergic signs, but no delayed neurological deficits. inchem.org |
| NTE Inhibition | Single dose of 80 mg/kg bw inchem.orginchem.org | Single dose of 100 mg/kg bw inchem.org | No significant inhibition of NTE in brain or spinal cord. inchem.orginchem.org |
Evaluation of Delayed Polyneuropathy Potential
Based on the consistent results from research in avian models, this compound is not considered to cause delayed polyneuropathy. inchem.orgresearchgate.net The compound's inability to significantly inhibit Neuropathy Target Esterase (NTE), even at doses high enough to cause acute toxicity, is the primary reason for its low potential to induce this specific neurotoxic effect. inchem.orginchem.org The development of OPIDP requires that NTE inhibition surpasses a critical threshold of 70-80% before the onset of the condition. researchgate.net this compound fails to achieve this necessary level of NTE inhibition. inchem.orginchem.org
Molecular Mechanisms of Organophosphate-Enzyme Interactions
The toxicological effects of this compound, like other organophosphorus insecticides, stem from its ability to inhibit vital enzymes, most notably acetylcholinesterase (AChE). sci-hub.senih.govorst.edu This interaction occurs at the molecular level through a specific chemical reaction.
Phosphorylation of Serine Hydroxyl Group
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) through the phosphorylation of the enzyme's active site. sci-hub.senih.gov The active site of AChE contains a critical serine residue with a hydroxyl (-OH) group that plays an essential role in the hydrolysis of the neurotransmitter acetylcholine. sci-hub.senih.gov
This compound acts as a direct inhibitor by reacting with this serine hydroxyl group. sci-hub.senih.govcore.ac.uk The phosphorus atom of the organophosphate forms a stable covalent bond with the oxygen atom of the serine residue. sci-hub.senih.gov This process, known as phosphorylation, effectively blocks the active site and renders the enzyme non-functional. nih.gov The inhibited enzyme can no longer break down acetylcholine, leading to its accumulation at nerve synapses and neuromuscular junctions, which causes the observed toxic effects. nih.gov The resulting dimethyl phosphorylated AChE from inhibition by this compound can reactivate spontaneously, with a reported in-vitro half-life of approximately 1.3 hours. nih.gov
Pseudo-unimolecular Reaction Kinetics
The kinetics of the interaction between organophosphates like this compound and cholinesterases are characterized as a pseudo-unimolecular or pseudo-first-order reaction. inchem.orgresearchgate.net This type of kinetic behavior occurs when one reactant (in this case, the enzyme) is present in a much lower concentration than the other reactant (the inhibitor, this compound).
Under these conditions, the rate of the inhibition reaction becomes independent of the enzyme's concentration and appears to depend solely on the concentration of the inhibitor. researchgate.net This kinetic complexity has been noted in studies of this compound, where it was observed that the inhibition rate was independent of the cholinesterase concentration. researchgate.net It has also been pointed out that due to these pseudo-unimolecular reaction kinetics, the determination of inhibitory concentration values (like I₅₀) can be inaccurate and difficult to compare across different studies, as the results are highly dependent on factors such as incubation time. inchem.org
Specificity and Selectivity of Enzyme Inhibition
While this compound is a potent inhibitor of cholinesterases, it exhibits a degree of specificity and selectivity in its interactions with different enzymes. Its primary target is acetylcholinesterase (AChE), but its potency can vary depending on the source of the enzyme and the specific form of the compound. inchem.org
For instance, one study reported that this compound was a more significant inhibitor of rat brain cholinesterase than its sulfoxide (B87167) metabolite, oxydemeton-methyl (B133069). inchem.org In contrast, another study examining human serum cholinesterase found this compound to be a more potent inhibitor than both its sulfoxide and sulfone metabolites. inchem.org This demonstrates a degree of selective inhibition based on both the enzyme source and the metabolic state of the inhibitor.
A critical aspect of its selectivity is its powerful inhibition of AChE versus its lack of inhibition of Neuropathy Target Esterase (NTE). inchem.orginchem.org This selectivity is the molecular basis for why this compound causes acute cholinergic toxicity without inducing delayed polyneuropathy. inchem.orginchem.org Organophosphates capable of causing delayed neuropathy, such as mipafox, are potent inhibitors of both AChE and NTE. unesp.br
Table 2: In-vitro Inhibitory Concentration (I₅₀) of this compound and its Metabolites on Cholinesterases
| Compound | Enzyme Source | I₅₀ Value (Molar) | Reference |
|---|---|---|---|
| This compound | Human Serum Cholinesterase | 1.65 x 10⁻⁶ | Wirth (1958) inchem.org |
| Oxydemeton-methyl | Human Serum Cholinesterase | 2.7 x 10⁻⁵ | Wirth (1958) inchem.org |
| This compound sulfone | Human Serum Cholinesterase | 4.3 x 10⁻⁵ | Wirth (1958) inchem.org |
| This compound | Rat Brain Cholinesterase | 9.52 x 10⁻⁵ | Klimmer (1960) inchem.org |
| Oxydemeton-methyl | Rat Brain Cholinesterase | 1.43 x 10⁻³ | Klimmer (1960) inchem.org |
Metabolic Pathways and Biotransformation Studies
Metabolism in Mammalian Systems
Demeton-S-methyl undergoes rapid and extensive metabolism in mammals. Studies in rats have shown that the compound is almost completely absorbed and metabolized, with the majority of metabolites being excreted in the urine. healthcouncil.nlagropages.com
Absorption, Distribution, and Excretion Kinetics (e.g., half-lives, tissue distribution patterns including erythrocytes)
Following oral administration in rats, this compound is rapidly and almost completely absorbed. healthcouncil.nlinchem.org Peak blood concentrations are typically reached within one hour. inchem.org The elimination of the compound from the blood occurs in phases, with an initial half-life of about 2 hours within the first 6 hours, followed by a half-life of approximately 6 hours for the next 48 hours. inchem.org The subsequent elimination phase has an even longer half-life. inchem.org A significant portion of the administered dose is eliminated quickly, with over 50% excreted in about 3 hours and around 90% within 8 hours. nih.gov Within 48 hours, 98-99% of the administered dose is excreted in the urine. nih.gov
Radioactivity from labeled this compound is initially distributed rather uniformly throughout body tissues and organs, with no significant accumulation in fat tissue. healthcouncil.nl However, after 24 hours, almost all remaining radioactivity in the blood is found in the erythrocytes, indicating a high retention in these cells. healthcouncil.nlinchem.orgnih.gov While radioactivity is nearly undetectable in most organs after 10 days, it persists in erythrocytes. inchem.org Some localized accumulation has also been noted in the pineal gland, thyroid, and certain glands of the genital tract. inchem.org
Interactive Data Table: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Administration Route |
| Time to Peak Blood Concentration | ~1 hour inchem.org | Rat | Oral |
| Blood Half-life (0-6 hours) | ~2 hours inchem.orgnih.gov | Rat | Oral |
| Blood Half-life (6-48 hours) | ~6 hours inchem.orgnih.gov | Rat | Oral |
| Urinary Excretion (48 hours) | 98-99% nih.gov | Rat | Oral |
| Faecal Excretion (48 hours) | 0.5-2.0% healthcouncil.nl | Rat | Oral |
| Biliary Excretion (24 hours) | ~3% healthcouncil.nl | Rat | Intraduodenal |
Interactive Data Table: Tissue Distribution of this compound Metabolites in Rats
| Tissue | Relative Concentration | Time Point | Notes |
| Erythrocytes | High retention healthcouncil.nlinchem.orgnih.gov | >24 hours | Accounts for nearly all blood radioactivity after 24 hours. healthcouncil.nlinchem.orgnih.gov |
| Liver | 7 mg/kg healthcouncil.nl | Not Specified | Chromatographic analysis finding. healthcouncil.nl |
| Upper Intestinal Tract | 165.3 mg/kg healthcouncil.nl | Not Specified | Chromatographic analysis finding. healthcouncil.nl |
| Pineal Gland | Localized accumulation inchem.org | Not Specified | Whole-body autoradiography finding. inchem.org |
| Thyroid | Localized accumulation inchem.org | Not Specified | Whole-body autoradiography finding. inchem.org |
| Genital Tract Glands | Localized accumulation inchem.org | Not Specified | Whole-body autoradiography finding. inchem.org |
Oxidative Metabolic Routes
The primary metabolic pathway for this compound in mammals involves the oxidation of the thioether side chain. healthcouncil.nlagropages.cominchem.orgwikipedia.orginchem.orgwikipedia.org This process leads to the formation of more polar and water-soluble metabolites, facilitating their excretion.
The initial and major oxidative step is the conversion of this compound to its corresponding sulfoxide (B87167), known as Oxydemeton-methyl (B133069). healthcouncil.nlagropages.cominchem.orgwikipedia.orginchem.orgwikipedia.org In rat urine, this metabolite can account for a significant percentage of the administered dose. healthcouncil.nl This oxidation is a crucial detoxification step, as the resulting sulfoxide is generally less toxic than the parent compound.
Oxydemeton-methyl can be further oxidized to form this compound sulfone. healthcouncil.nlagropages.cominchem.orgwikipedia.orginchem.orgwikipedia.org This sulfone is a minor metabolite compared to the sulfoxide. healthcouncil.nl The formation of the sulfone represents a further step in the oxidative degradation of the parent compound. wikipedia.org
Formation of Sulfoxide (Oxydemeton-methyl)
Demethylation Pathways (O-demethylation)
Another significant metabolic route for this compound is O-demethylation. healthcouncil.nlwikipedia.orginchem.org This pathway involves the removal of a methyl group from one of the methoxy (B1213986) groups attached to the phosphorus atom. healthcouncil.nlwikipedia.org This results in the formation of O-demethyl-demeton-S-methyl. healthcouncil.nl This demethylated metabolite can also undergo oxidation of its side chain to form the corresponding sulfoxide and sulfone derivatives. healthcouncil.nlwikipedia.org
De-esterification and Subsequent Biotransformations
De-esterification, involving the cleavage of the O-methylphosphoric ester group, is another metabolic pathway. wikipedia.orginchem.org This hydrolysis leads to the formation of dimethyl phosphate. healthcouncil.nl Subsequent methylation and sulfoxidation of the resulting thiol can lead to the formation of metabolites such as methyl sulfinyl-2-ethyl sulfinyl ethane (B1197151) and methyl sulfinyl-2-ethyl sulfonyl ethane. wikipedia.org
Comparative Metabolic Fate across Different Organisms (e.g., mammals, insects, plants)
The metabolism of this compound and its related compounds follows a similar biochemical mechanism in mammals, insects, and plants. inchem.org The primary differences lie in the rates of metabolism and degradation, which are generally fastest in mammals, followed by insects, and then plants. inchem.org
In both mammals and plants, the main metabolic pathway involves the oxidation of the thioethyl side chain. nih.govagropages.com This process leads to the formation of the corresponding sulfoxide, known as oxydemeton-methyl, and to a lesser extent, the sulfone (this compound sulfone) through further oxidation. nih.govagropages.com Hydrolysis of the parent compound also occurs, resulting in the formation of dimethyl phosphate. nih.govagropages.com
Animal studies, particularly in rats, have shown that this compound and its derivatives are almost entirely metabolized and excreted in the urine. wikipedia.org The primary metabolic route is the oxidation of the side chain to form the sulfoxide and sulfone. nih.govwikipedia.orghealthcouncil.nl Another significant pathway is O-demethylation. nih.govwikipedia.orghealthcouncil.nl
In plants, the thioethyl group is similarly oxidized to produce the sulfoxide (oxydemeton-methyl) and the sulfone (demeton-S-methylsulfon). agropages.com Subsequent hydrolysis yields dimethyl phosphate. agropages.com The systemic nature of this compound means it is absorbed and distributed throughout the plant, where it is metabolized. ontosight.aiufl.eduorst.edu
Table 1: Comparative Metabolism of this compound
| Organism Type | Primary Metabolic Pathways | Key Metabolites | Rate of Metabolism |
|---|---|---|---|
| Mammals | Oxidation of thioethyl side chain, O-demethylation, Hydrolysis | Oxydemeton-methyl (sulfoxide), this compound sulfone, O-demethylated metabolites, Dimethyl phosphate | Fast |
| Insects | Oxidation of thioethyl side chain | Oxydemeton-methyl (sulfoxide), this compound sulfone | Intermediate |
| Plants | Oxidation of thioethyl side chain, Hydrolysis | Oxydemeton-methyl (sulfoxide), this compound sulfone, Dimethyl phosphate | Slow |
Identification of Urinary Metabolites (e.g., dimethyl thiophosphate, O-demethyl-demeton-S-methyl)
Studies on rats administered with 14C-labelled this compound have identified several urinary metabolites. nih.govhealthcouncil.nl The majority of the administered radioactivity, approximately 92%, is recovered in the urine within the first eight hours. nih.gov
The primary metabolic transformation is the oxidation of the side chain to form the corresponding sulfoxide, oxydemeton-methyl, which accounts for about 58% of the metabolites. nih.govhealthcouncil.nl Further oxidation leads to the formation of the sulfone, which constitutes around 6% of the metabolites. healthcouncil.nl
O-demethylation is another important metabolic route, resulting in three O-demethylated metabolites of the sulfide, sulfoxide, and sulfone forms. nih.gov These include O-demethyl-demeton-S-methyl (6%), its corresponding sulfoxide (6%), and sulfone (4%). healthcouncil.nl
Additionally, cleavage of the O-methylphosphoric ester group and subsequent methylation and sulfoxidation produce other metabolites like methyl sulfinyl-2-ethyl sulfinyl ethane (8.4%) and methyl sulphinyl-2-ethyl sulphonyl ethane (10.4%). healthcouncil.nl Hydrolysis also leads to the formation of dimethyl thiophosphate and dimethyl phosphate. tandfonline.com The analysis of O,O-dimethylphosphorothioate (DMPT) has been identified as a reliable indicator for occupational exposure to this compound. healthcouncil.nl
Table 2: Urinary Metabolites of this compound in Rats
| Metabolite | Percentage of Radioactivity |
|---|---|
| Oxydemeton-methyl (sulfoxide) | 58% |
| This compound sulfone | 6% |
| O-demethyl-demeton-S-methyl | 6% |
| O-demethyl-demeton-S-methyl sulfoxide | 6% |
| O-demethyl-demeton-S-methyl sulfone | 4% |
| Methyl sulfinyl-2-ethyl sulfinyl ethane | 8.4% |
| Methyl sulphinyl-2-ethyl sulphonyl ethane | 10.4% |
Data derived from a study on rats given a single oral dose of 5 or 10 mg/kg bw of 14C-labelled methyl-S-demeton. healthcouncil.nl
Metabolism in Plant Systems
This compound is a systemic insecticide, meaning it is absorbed by plants and translocated throughout their tissues. ontosight.aiufl.eduorst.edu
Systemic Uptake and Translocation Mechanisms
As a systemic insecticide, this compound is absorbed by plants and moves through their vascular system. ontosight.aiufl.edu This translocation allows the compound to reach various parts of the plant, providing protection against sucking insect pests. ontosight.aiufl.eduorst.edu The efficiency of uptake and translocation can be influenced by the application method, such as foliar spray or soil drench. researchgate.net Its water solubility facilitates its movement within the plant's xylem. researchgate.net
Characterization of Biotransformation Products in Crop Matrices (e.g., spring wheat, apples)
The metabolism of this compound in plants is rapid. inchem.org In spring wheat, for instance, the metabolic pathway is similar to that observed in mammals and soil. inchem.org A study on spring wheat treated with ethylene-1-14C this compound identified several biotransformation products. inchem.org The majority of the radioactivity was found in the straw. inchem.org
Identified metabolites in wheat at 60 days post-application included:
O,O-dimethyl-S-[2-(ethylsulfonyl)-ethyl]-thiophosphate (11.7% of recovered radioactivity) inchem.org
O,O-dimethyl-S-[2-(ethylsulfinyl)-ethyl]-thiophosphate (oxydemeton-methyl) (9.8% of recovered radioactivity) inchem.org
2-ethylsulfonyl-ethanesulfonic acid (8.2% of recovered radioactivity) inchem.org
S-(2-(ethylsulfonyl)-ethyl)-thiophosphate (5.2% of recovered radioactivity) inchem.org
1-(ethylsulfinyl)-2-(methylsulfinyl)-ethane (8.9% of recovered radioactivity) inchem.org
2-ethylsulfinylethanol (5.1% of recovered radioactivity) inchem.org
In apples, studies on the related compound demeton-S-methylsulphon have also been conducted to understand the metabolic fate of this family of pesticides in fruit matrices. fao.org The degradation of this compound in plants primarily involves the oxidation of the thioethyl group to form the sulfoxide (oxydemeton-methyl) and the sulfone (demeton-S-methylsulphon), followed by hydrolysis to dimethyl phosphate. agropages.com
Environmental Biotransformation and Degradation
The fate of this compound in the environment is largely determined by microbial activity.
Microbial Degradation Mechanisms
Microbial degradation is a key process in the breakdown of this compound in the environment. oup.comoup.com Several species of bacteria, including Corynebacterium glutamicum, Pseudomonas putida, and various species of Nocardia, Arthrobacter, Brevibacterium, and Bacillus, have been shown to degrade this compound and its sulfoxide metabolite. inchem.orgnih.gov
Corynebacterium glutamicum biotransforms this compound through a cometabolism process, where it utilizes other more readily metabolizable substrates like fructose (B13574) for growth. nih.govresearchgate.net The degradation mechanism involves the reductive cleavage of the S-C bond, leading to the accumulation of dimethyl thiophosphate. nih.govresearchgate.net
Studies with Pseudomonas putida and Nocardia sp. have shown they can almost completely metabolize this compound sulfoxide. inchem.org However, they produce different sets of metabolites. Pseudomonas produces O-demethyl-demeton-S-methyl, this compound sulfoxide, and bis[2-ethylsulfinyl)ether] disulfide. inchem.org In contrast, Nocardia produces 2-(ethylsulfonyl)ethane sulfonic acid, this compound sulfone, and bis[2-(ethylthio)ethyl] disulfide. inchem.org This indicates that different microbial species employ distinct enzymatic pathways for the degradation of this compound. inchem.org The degradation process generally involves hydrolysis, oxidation, alkylation, and dealkylation reactions. oup.comoup.com
Cometabolism and Influence of Readily Metabolizable Substrates (e.g., fructose, glucose, acetate)
Hydrolytic Degradation Kinetics under Varying Environmental pH Conditions
The stability of this compound in water is highly dependent on the pH. Hydrolytic degradation is a key abiotic process affecting its persistence. The half-life of this compound in water at 22°C is 63 days at pH 4, 56 days at pH 7, and significantly shorter at 8 days at pH 9. inchem.org This indicates that the compound is more susceptible to hydrolysis under alkaline conditions. inchem.org The primary reactions involved are demethylation in acidic environments and hydrolysis of the phosphorus-ester bond in basic conditions. inchem.org
Table 3: Hydrolytic Half-life of this compound at 22°C
| pH | Half-life (days) | Source |
|---|---|---|
| 4 | 63 | inchem.org |
| 7 | 56 | inchem.org |
Photodegradation Processes
Photodegradation is another abiotic pathway for the transformation of chemical compounds in the environment.
Direct Photolysis: this compound in an aqueous solution does not absorb light at wavelengths of 247 nm or longer. inchem.org Consequently, direct photolysis, which requires the absorption of light by the molecule itself, is not expected to be a significant degradation pathway for this compound in the environment. inchem.org Experiments where aqueous solutions of this compound were irradiated with a high-pressure mercury vapor lamp for 8 hours showed no photodegradation. inchem.org
Sensitized Photodegradation: In the presence of photosensitizers, such as humic acids which are common in natural waters, indirect photodegradation can occur. inchem.orgescholarship.org When solutions of this compound were fortified with humic acid (10 mg/liter) and then irradiated, the photodegradation half-life was found to be 8 hours. inchem.orgnih.gov This suggests that sensitized photolysis can be a relevant degradation process in the environment, although the specific degradation products in this case were not identified. inchem.org
Atmospheric Degradation by Photochemically Produced Hydroxyl Radicals
In the atmosphere, this compound can be degraded by reacting with photochemically produced hydroxyl radicals (OH). nih.gov These highly reactive radicals are often referred to as the "detergent of the atmosphere" because they initiate the breakdown of many pollutants. niwa.co.nz The estimated atmospheric half-life for the vapor-phase reaction of this compound with hydroxyl radicals is about 8 hours. nih.gov This calculation is based on a rate constant of 4.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This indicates that atmospheric degradation can be a relatively rapid process for any this compound that volatilizes.
Toxicological Research Methodologies and Findings
In Vitro Toxicological Assessments
In vitro studies are crucial for evaluating the potential of a chemical to cause genetic damage and mutations at a cellular level.
Mutagenicity Studies
Mutagenicity studies for Demeton-S-methyl have utilized various assays to determine its potential to induce genetic mutations.
Bacterial Reverse Mutation Tests: this compound has been tested in bacterial reverse mutation assays, commonly known as the Ames test, using various strains of Salmonella typhimurium and Escherichia coli. healthcouncil.nlinchem.org The principle of this test is to assess the ability of a chemical to cause a reverse mutation in bacteria that are unable to synthesize a specific amino acid, allowing them to grow in a medium lacking that amino acid. numberanalytics.com
Mouse Lymphoma Cell Assays: The mouse lymphoma assay is used to detect gene mutations in mammalian cells. This compound has been shown to be mutagenic in the mouse lymphoma forward mutation assay. inchem.org A study using L5178Y mouse lymphoma cells showed a positive result for forward mutation both with and without metabolic activation. inchem.org
Table 1: In Vitro Mutagenicity Studies on this compound
| Test System | Test Object | Purity | Results |
| DNA damage (pol test) | E. coli | 93% | Negative (with and without activation) |
| Forward mutation | Mouse lymphoma cells (L5178Y) | 94% | Positive (with and without activation) |
| Reverse gene mutation | S. typhimurium (TA1530, TA1535) | Not specified | Positive (without metabolic activation) |
| Reverse gene mutation | S. typhimurium (TA100, TA1535) | >98% | Positive (with and without metabolic activation) |
| Reverse gene mutation | S. typhimurium (TA98, TA100) | >98% | Negative |
| Reverse gene mutation | E. coli (WP2 uvrA) | Not specified | Positive (without metabolic activation) |
In Vivo Toxicological Studies in Animal Models
In vivo studies in animal models provide critical information on the toxicity of a substance within a whole organism.
Acute Toxicity Studies in Mammalian Models
Acute toxicity studies determine the effects of a single or short-term exposure to a substance. This compound is classified as highly toxic based on acute toxicity data. orst.eduwikipedia.org The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, a critical enzyme for nervous system function. orst.edu
Lethal dose (LD50) values for this compound vary depending on the species and route of administration. Oral LD50 values in rats have been reported to be approximately 60 mg/kg, while for guinea pigs, it is around 110 mg/kg. orst.edu The dermal LD50 in rats is approximately 85 mg/kg. orst.edu The lethal concentration in air (LC50) for a four-hour exposure in rats is 500 mg/m³. orst.edu In cats, dermal application of 20 mg/kg was fatal. nih.gov
Table 2: Acute Toxicity of this compound in Mammalian Models
| Species | Route | Parameter | Value |
| Rat | Oral | LD50 | ~60 mg/kg |
| Guinea Pig | Oral | LD50 | ~110 mg/kg |
| Rat | Dermal | LD50 | ~85 mg/kg |
| Rat | Inhalation (4 hr) | LC50 | 500 mg/m³ |
| Cat | Dermal | LD | 20 mg/kg |
Subacute and Short-Term Toxicity Studies
These studies involve repeated exposure to a substance over a period of time, typically up to 90 days, to evaluate potential cumulative effects.
Dietary Exposure: In short-term dietary studies, the primary effect observed is the inhibition of cholinesterase activity. In a one-year study in dogs, a no-observed-adverse-effect level (NOAEL) for brain and red blood cell acetylcholinesterase (AChE) inhibition was established at 0.036 mg/kg of body weight. healthcouncil.nl In a 2-year study with rats, the NOAEL for inhibition of brain and red blood cell AChE activity was 0.05 mg/kg bw/day. healthcouncil.nl In a 21-month study in mice, the NOAEL for the same parameters was 0.25 mg/kg bw/day. healthcouncil.nl
Dermal Exposure: Repeated dermal application studies have also been conducted. In one study, rats receiving 15 daily dermal applications of demeton-methyl (a mixture containing this compound) showed liver damage and cholinesterase inhibition in the brain. orst.edu
A hallmark of organophosphate toxicity is the inhibition of cholinesterase enzymes, which are crucial for nerve impulse transmission. wikipedia.org Monitoring cholinesterase activity in various tissues is a key component of toxicological assessments for compounds like this compound.
Plasma, Erythrocytes, and Brain: Studies in various animal models have consistently shown inhibition of cholinesterase in plasma, red blood cells (erythrocytes), and the brain following exposure to this compound. healthcouncil.nlinchem.org
In a one-year study in dogs fed this compound, dose-related inhibition of plasma, red blood cell, and brain cholinesterase was observed. healthcouncil.nlinchem.org At a mid-dose level, brain AChE activity was suppressed by 25% in males, while red blood cell AChE activity was reduced by 25-35% in males and 30-45% in females. healthcouncil.nl Plasma cholinesterase was also inhibited. healthcouncil.nl
In a 2-year study in rats, dietary administration of this compound resulted in reduced red blood cell AChE activity at 0.35 mg/kg (by 12-31%) and 2.5 mg/kg (by 20-44%). healthcouncil.nl Brain AChE activity was reduced by 67-75% in the high-dose group and by 15-47% in the mid-dose group. healthcouncil.nl
Similarly, in a 21-month study in mice, the two highest dose levels led to a reduction in red blood cell AChE activity of up to 70% in males and 38% in females. healthcouncil.nl
Table 3: Cholinesterase Inhibition in Animal Studies
| Species | Study Duration | Tissue | Effect |
| Dog | 1 year | Brain, Red Blood Cells, Plasma | Dose-related inhibition |
| Rat | 2 years | Red Blood Cells, Brain | Dose-dependent reduction in activity |
| Mouse | 21 months | Red Blood Cells | Reduction in activity at higher doses |
Observation of Cholinergic Stimulation and Other Systemic Effects
This compound and its metabolites, such as oxydemeton-methyl (B133069) and this compound sulfone, are known inhibitors of cholinesterase, an enzyme critical for the proper functioning of the nervous system. inchem.orgnih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in cholinergic stimulation. nih.govneptjournal.com
In animal studies, exposure to this compound has produced typical signs of cholinergic toxicity. In rats, oral administration of this compound sulfone led to classic anticholinesterase symptoms. inchem.org Similarly, dogs treated with this compound in their diet exhibited symptoms such as diarrhea and vomiting, particularly at higher doses. inchem.org Studies on rats have also shown that inhalation exposure can lead to tremors and lachrymation. gezondheidsraad.nl
The inhibitory effects on cholinesterase activity have been quantified in various studies. In dogs, dietary administration of this compound led to significant inhibition of cholinesterase activity in plasma, red blood cells (RBC), and the brain. inchem.org In rats, dermal application of oxydemeton-methyl resulted in inhibition of cholinesterase in plasma, RBCs, and brain. inchem.org Furthermore, subacute feeding studies in rats with this compound sulfoxide (B87167) and this compound sulfone demonstrated a dose-dependent depression of cholinesterase activity in both plasma and erythrocytes. inchem.org
Beyond cholinergic effects, other systemic impacts have been observed. In a 2-year study, rats given high dietary concentrations of this compound showed clinical signs like hair loss and diarrhea, as well as retinal atrophy and keratitis. healthcouncil.nl
Establishment of No-Observed-Adverse-Effect Levels (NOAELs)
The No-Observed-Adverse-Effect Level (NOAEL) is a crucial metric in toxicology, representing the highest dose at which no adverse effects are observed. For this compound, NOAELs have been established across different species and study durations, primarily based on the inhibition of cholinesterase activity.
In a one-year dietary study in dogs, the NOAEL was determined to be 1 ppm, which is equivalent to 0.036 mg/kg of body weight per day. inchem.orghealthcouncil.nl For rats, a 2-year study established a NOAEL of 1 ppm in the diet, corresponding to 0.05 mg/kg of body weight per day, based on the inhibition of red blood cell and brain cholinesterase activities. inchem.orghealthcouncil.nl In mice, a 21-month study identified a NOAEL of 0.25 mg/kg of body weight per day. healthcouncil.nl
Reproductive toxicity studies have also yielded specific NOAELs. A two-generation study in rats determined a NOAEL for maternal and reproduction toxicity to be 0.07 mg/kg of body weight per day. healthcouncil.nl In a teratogenicity study with rats, the NOAEL for maternal toxicity was 1 mg/kg of body weight per day, while for developmental toxicity, it was 3 mg/kg of body weight per day, which was the highest dose tested. healthcouncil.nl A similar study in rabbits established a NOAEL for both maternal and developmental toxicity at 6 mg/kg of body weight. healthcouncil.nl
The following table summarizes the NOAELs for this compound from various studies:
Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for this compound| Species | Study Type | Duration | NOAEL | Basis for NOAEL |
|---|---|---|---|---|
| Dog | Dietary | 1 year | 1 ppm (0.036 mg/kg bw/day) inchem.orghealthcouncil.nl | Cholinesterase inhibition inchem.orghealthcouncil.nl |
| Rat | Dietary | 2 years | 1 ppm (0.05 mg/kg bw/day) inchem.orghealthcouncil.nl | RBC and brain cholinesterase inhibition inchem.orghealthcouncil.nl |
| Mouse | Dietary | 21 months | 0.25 mg/kg bw/day healthcouncil.nl | Cholinesterase inhibition healthcouncil.nl |
| Rat | 2-Generation Reproduction | - | 0.07 mg/kg bw/day healthcouncil.nl | Maternal and reproduction toxicity healthcouncil.nl |
| Rat | Teratogenicity | Gestation days 6-15 | 1 mg/kg bw/day (maternal) healthcouncil.nl | Maternal toxicity healthcouncil.nl |
| Rat | Teratogenicity | Gestation days 6-15 | 3 mg/kg bw/day (developmental) healthcouncil.nl | Developmental toxicity healthcouncil.nl |
| Rabbit | Teratogenicity | Gestation days 6-18 | 6 mg/kg bw/day healthcouncil.nl | Maternal and developmental toxicity healthcouncil.nl |
Long-Term Toxicity and Carcinogenicity Studies (e.g., chronic dietary administration in rodents)
Long-term studies are essential for evaluating the chronic toxicity and carcinogenic potential of chemical compounds. This compound has been the subject of such investigations in rodents.
In a 21-month study, NMRI mice were administered this compound in their diet. inchem.org The results of this study did not show any carcinogenic effects. healthcouncil.nl Similarly, a two-year feeding study in Wistar rats, where the animals were given this compound in their diet, did not reveal any increased incidence of neoplastic lesions in the treated groups. inchem.orghealthcouncil.nl While high doses in the rat study led to non-cancerous effects like retinal atrophy and keratitis, there was no evidence of carcinogenicity. healthcouncil.nl
The findings from these long-term rodent studies suggest that under the tested conditions, this compound does not pose a carcinogenic risk.
Reproductive and Developmental Toxicity Assessments
The potential for a chemical to interfere with reproduction and normal development is a significant toxicological concern. The reproductive and developmental toxicity of this compound has been assessed through teratogenicity and multi-generation studies.
Teratogenicity studies aim to identify substances that can cause birth defects. In a study with pregnant rats administered this compound by gavage from day 6 to 15 of gestation, no evidence of embryotoxicity or teratogenicity was found at any of the tested doses. inchem.orghealthcouncil.nl While the highest dose was maternally toxic, it did not result in visceral or skeletal abnormalities in the fetuses. inchem.org
Similarly, a study in pregnant rabbits receiving this compound via gavage from day 6 to 18 of gestation showed no treatment-related effects on the incidence of external, visceral, or skeletal malformations in the fetuses. healthcouncil.nl Maternal toxicity was observed at the highest dose, including a slight decrease in mean fetal body weight, but no teratogenic effects were noted. healthcouncil.nl Another study in rabbits with the metabolite oxydemeton-methyl also found no teratogenic abnormalities. inchem.org
Multi-generation studies provide insights into the effects of a substance on reproductive function over several generations. A two-generation study in rats given this compound in their diet showed a dose-dependent reduction in the number of live pups and pup viability at higher doses, which was likely due to maternal toxicity. healthcouncil.nl However, no compound-related malformations were observed in any of the treatment groups across both generations. inchem.orghealthcouncil.nl The study established a NOAEL for maternal and reproduction toxicity. healthcouncil.nl
The evaluation of embryotoxicity and developmental abnormalities is a key component of reproductive toxicity assessment. In the teratogenicity study with rats, parameters such as the number of live fetuses, resorptions, fetal weight, and the number of implants were comparable across all treatment groups. inchem.org No treatment-related visceral or skeletal abnormalities were observed, indicating a lack of embryotoxicity and developmental abnormalities under the study's conditions. inchem.orghealthcouncil.nl
Similarly, in the rabbit teratogenicity study, apart from a slight decrease in fetal body weight at a maternally toxic dose, there were no other signs of embryotoxicity or developmental issues. healthcouncil.nl Studies with the parent compound, demeton, in mice did suggest some teratogenic potential, causing various malformations. orst.edu However, studies specifically on this compound and its primary metabolite, oxydemeton-methyl, in rats and rabbits have not shown evidence of embryotoxicity or teratogenicity. inchem.orghealthcouncil.nl
The following table presents a summary of findings from reproductive and developmental toxicity studies:
Table 2: Summary of Reproductive and Developmental Toxicity Findings for this compound| Study Type | Species | Key Findings |
|---|---|---|
| Teratogenicity | Rat | No evidence of embryotoxicity or teratogenicity. No treatment-related visceral or skeletal abnormalities. inchem.orghealthcouncil.nl |
| Teratogenicity | Rabbit | No teratogenic effects. No treatment-related malformations. healthcouncil.nl |
| Multi-generation Reproduction | Rat | Reduced number of live pups and viability at high doses (likely due to maternal toxicity). No compound-related malformations. inchem.orghealthcouncil.nl |
| Embryotoxicity/Developmental Abnormalities | Rat | Number of live fetuses, resorptions, and fetal weight were comparable across groups. inchem.org |
Multi-generation Reproduction Studies
Skin Sensitization Potential Assessment (e.g., guinea pig maximization test)
The potential for this compound to cause skin sensitization has been investigated using various methods, yielding some conflicting results. healthcouncil.nl The Guinea Pig Maximization Test (GPMT), a method designed to assess the potential of a substance to induce skin sensitization, has been a key tool in this evaluation. europa.euoecd.org
In one GPMT study, guinea pigs were subjected to an intradermal induction with a 0.1% solution of this compound (96.3% purity), followed by a topical induction with a 10% solution. inchem.org The first challenge with a 10% solution resulted in a positive reaction in all 20 test animals, compared to 4 out of 10 in the control group. inchem.org A second challenge with a 1% solution elicited a positive reaction in 16 of the 20 animals, with 3 out of 10 controls showing a reaction. inchem.org These results suggest that this compound has a skin-sensitizing potential. inchem.org
However, another study using the Buehler epidermal patch test on 12 guinea pigs did not indicate a skin-sensitizing potential for this compound. healthcouncil.nl In this test, topical induction was performed once a week for three weeks with a 10% solution, followed by a first challenge with a 10% solution and a second challenge with a 20% solution. healthcouncil.nl The differing outcomes of the GPMT and the Buehler test suggest that the sensitization potential may not be a significant issue under practical use conditions. inchem.org
Table 1: Guinea Pig Maximization Test (GPMT) Results for this compound
| Test Phase | Concentration | Test Animals (Positive/Total) | Control Animals (Positive/Total) |
| Intradermal Induction | 0.1% | N/A | N/A |
| Topical Induction | 10% | N/A | N/A |
| First Challenge | 10% | 20/20 | 4/10 |
| Second Challenge | 1% | 16/20 | 3/10 |
Comparative Toxicology of this compound and its Primary Metabolites
In animals, this compound is primarily metabolized through oxidation to Oxydemeton-methyl (this compound Sulfoxide) and further to this compound Sulfone. wikipedia.org
Oxydemeton-methyl (this compound Sulfoxide)
Oxydemeton-methyl, a primary metabolite of this compound, is also used as an insecticide. healthcouncil.nl Toxicological studies have shown that its profile is qualitatively and quantitatively similar to the parent compound. inchem.org
Skin sensitization studies on Oxydemeton-methyl have also been conducted. In a GPMT, using a 52.3% purity solution in monochlorobenzene, intradermal induction was done with a 0.25% concentration and topical induction with a 25% concentration. inchem.org Both the first and second challenges (at 25% and 12.5% respectively) resulted in 16 out of 20 animals showing a positive reaction, with no positive reactions in the control group, indicating its potential as a skin sensitizer. inchem.org Another study using the Buehler patch test also concluded that Oxydemeton-methyl has a skin-sensitizing potential. inchem.org
In terms of cholinesterase inhibition, a key mechanism of organophosphate toxicity, studies have shown varying results. One study suggested that the oxidation of this compound to its sulfoxide significantly reduces its ability to inhibit rat brain cholinesterase. inchem.org Conversely, another study on human blood serum cholinesterase found this compound to be a more potent inhibitor than Oxydemeton-methyl. inchem.org
This compound Sulfone
This compound Sulfone is another significant metabolite formed by the further oxidation of Oxydemeton-methyl. wikipedia.org
The skin sensitization potential of this compound Sulfone was assessed using the Buehler epidermal patch test. inchem.org Guinea pigs were induced topically once a week for three weeks with a 5% solution. The first challenge was with a 5% solution and the second with a 0.5% solution. inchem.org The results of this test indicated that this compound Sulfone does not have a skin-sensitizing potential under these conditions. inchem.org
Comparative studies on cholinesterase inhibition have shown that while both the sulfoxide and sulfone are inhibitors, twice the amount of the sulfone was required to produce the same degree of depression as the sulfoxide. inchem.org
Table 2: Comparative Acute Toxicity (LD50) of this compound and its Metabolites in Rats
| Compound | Route of Administration | LD50 (mg/kg body weight) |
| This compound | Oral | 33 - 129 |
| Oxydemeton-methyl | Oral | Data not available in provided sources |
| This compound Sulfone | Oral | Data not available in provided sources |
Human Health Implications and Occupational Exposure Research
Occupational exposure to this compound has been a subject of several studies, focusing on clinical symptoms and biochemical markers of exposure.
Analysis of Clinical Symptoms and Cholinesterase Activity in Exposed Workers
Studies on agricultural workers exposed to this compound have documented various clinical symptoms indicative of cholinergic toxicity. These include drowsiness, vomiting, abdominal pain, diarrhea, nausea, fatigue, headache, respiratory problems, salivation, and tearing. wikipedia.org
In one study of sprayers who worked 8-hour days, these symptoms appeared after one to eighteen days of exposure. wikipedia.org A significant finding in exposed workers is the depression of cholinesterase activity. In a group of 25 sprayers, serum cholinesterase levels were found to be lowered by 64% compared to a control group. wikipedia.org In another instance, a worker exposed on multiple occasions experienced progressively worsening clinical signs and a 90% depression in serum cholinesterase activity before collapsing. healthcouncil.nl However, some studies have reported depressed plasma cholinesterase activity in agricultural workers without the presentation of clinical symptoms of intoxication. gezondheidsraad.nl
Monitoring of Urinary Metabolites in Agricultural Workers
Monitoring the urine of exposed workers for metabolites of organophosphorus pesticides serves as a biological indicator of exposure. tandfonline.com A study of agricultural workers exposed to this compound analyzed urine samples for the metabolite dimethyl phosphorothiolate (B1257650) potassium salt (DMPThK). inchem.orgtandfonline.com
The study found that the highest concentrations of this metabolite were in the urine of workers who mixed the pesticide solutions. tandfonline.com The median concentration of DMPThK in mixers was 83 ng/cm³, while in applicators (sprayers), it was 30 ng/cm³. tandfonline.com Interestingly, while plasma cholinesterase activity was slightly reduced in mixers, there was no correlation found between the levels of urinary DMPThK and the degree of plasma cholinesterase inhibition. inchem.org This suggests that urinary metabolite monitoring can be a more sensitive indicator of exposure than cholinesterase activity measurement alone. tandfonline.com
Table 3: Urinary Metabolite (DMPThK) Concentrations in Workers Exposed to this compound
| Worker Group | Median DMPThK Concentration (ng/cm³) |
| Mixers | 83 |
| Applicators (Sprayers) | 30 |
Public Exposure Assessment from Food Residues and Recommended Dietary Intakes
The primary route of exposure to this compound for the general population is through the consumption of food commodities containing its residues. nih.govinchem.org Regulatory bodies conduct comprehensive dietary risk assessments to ensure that such exposure does not pose a health concern. These assessments are based on residue data from supervised field trials and food monitoring programs, which are then compared against established health-based guidance values.
For the purpose of risk assessment and setting maximum residue limits (MRLs), this compound is often considered together with its principal metabolites, oxydemeton-methyl (its sulfoxide) and demeton-S-methylsulfone (its sulfone). inchem.orgwho.int This is because routine analytical methods may not differentiate between the three compounds, and they share a similar toxicological profile based on the inhibition of acetylcholinesterase. inchem.orgwho.intherts.ac.uk Consequently, a group Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) have been established for the sum of these three compounds. who.intfao.orgwho.int
Recommended Dietary Intakes
Health-based guidance values are established by regulatory bodies like the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) to determine safe levels of intake over different timeframes.
Acceptable Daily Intake (ADI): The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.
Acute Reference Dose (ARfD): The ARfD is an estimate of the amount of a substance that can be ingested in a period of 24 hours or less without an appreciable health risk.
The JMPR has established a group ADI for this compound, oxydemeton-methyl, and demeton-S-methylsulfone.
Table 1: Health-Based Guidance Values for this compound and Related Compounds
| Parameter | Value (mg/kg body weight) | Compounds Included |
|---|---|---|
| Acceptable Daily Intake (ADI) | 0.0003 | Group ADI for this compound, Oxydemeton-methyl, and Demeton-S-methylsulfone. inchem.orgfao.orgwikipedia.orgherts.ac.uk |
This table is interactive. You can sort and filter the data.
Research Findings on Food Residues
Data on the concentration of residues in food are gathered from supervised trials where pesticides are applied to crops according to specified use patterns. inchem.org In the analysis of residues for this group of compounds, the components are typically oxidized to form demeton-S-methylsulfone, and the total residue is calculated and expressed as a single entity (e.g., this compound or oxydemeton-methyl). fao.orginchem.org
The following table summarizes representative residue data from supervised trials conducted on various crops.
Table 2: Selected Residue Data for this compound and Related Compounds from Supervised Trials
| Crop | Application Rate (a.i.) | Country | Interval After Last Application (Days) | Residue Range (mg/kg) | Average Residue (mg/kg) |
|---|---|---|---|---|---|
| Apples | 0.025% | FRG | 0 | <0.04 - 1.9 | 0.74 |
| 10/14 | <0.04 - 1.5 | 0.54 | |||
| 21 | <0.04 - 0.96 | 0.33 | |||
| 28 | <0.04 - 0.56 | 0.22 | |||
| Potatoes | 200-300 g/ha | FRG | 0 | <0.02 - 0.04 | 0.03 |
| 14 | 0.04 - 0.10 | 0.07 | |||
| 21/22 | 0.02 - 0.08 | 0.04 | |||
| Wheat (Ears) | 200 g/ha | FRG | 0 | 0.27 - 1.80 | 1.07 |
| 7 | <0.05 - 0.24 | 0.16 | |||
| 14 | <0.02 - 0.09 | 0.04 | |||
| Sugar Beets (Roots) | 200 g/ha | FRG | 0 | 0.02 - 0.05 | 0.03 |
| 28-88 | 0.02 - 0.05 | 0.03 - 0.04 |
Data sourced from the 1984 JMPR evaluation. inchem.org Residues were oxidized to the sulphone and calculated as this compound. This table is interactive. You can sort and filter the data.
In addition to supervised trials, monitoring of food in commerce provides real-world data on public exposure. The Netherlands, for example, provided summary data on the monitoring of demeton-S-methylsulfon for the period 1994–1996.
Table 3: Monitoring of Demeton-S-methylsulfon in Food Commerce (The Netherlands, 1994-1996)
| Commodity | No. of Samples Analysed | No. of Samples <0.05 mg/kg | No. of Samples with Residues
Dietary Risk Assessment
Dietary risk assessments compare the estimated intake of pesticide residues from the diet with the established ADI. The JMPR has conducted such assessments using Supervised Trials Median Residue (STMR) values for numerous commodities. fao.org
Based on these assessments, the International Estimated Daily Intakes (IEDIs) for the five GEMS/Food regional diets were calculated to be between 10% and 90% of the ADI for this compound and its related compounds. fao.org This finding led the JMPR to conclude that the intake of residues of oxydemeton-methyl (as the representative compound for the group) resulting from its evaluated uses is unlikely to present a public health concern. fao.org
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Demeton-S-methylsulfone |
| Oxydemeton-methyl |
Environmental Toxicology and Ecotoxicological Impact Assessment
Aquatic Ecotoxicology
The presence of Demeton-S-methyl in aquatic environments can pose a risk to a range of organisms. ilo.org
This compound displays varying levels of toxicity to freshwater organisms. It is highly toxic to some aquatic invertebrates, while its toxicity to fish is generally considered moderate to low. wikipedia.orgorst.edu
Research indicates that for freshwater molluscs, the 48-hour LC50 values were found to be 3700 µg/L for one species and ranged from 2800 to 35,000 µg/L for three other snail species. In a 96-hour toxicity test with the freshwater bivalve mollusc Dreissena polymorpha, no mortalities were observed at a concentration of 6 mg/L. uni-konstanz.de
The toxicity of this compound to freshwater fish has been documented across several species. The 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) has been reported as 0.59 mg/L and 6.4 mg/L. inchem.orgagropages.com For other species, the 96-hour LC50 ranges from approximately 40 mg/L for the golden orfe, goldfish, and carp (B13450389). inchem.org A 48-hour LC50 of 4.5 ppm has also been reported for rainbow trout, and a 10 ppm LC50 for carp and Japanese killifish. orst.edu
Aquatic invertebrates, particularly Daphnia magna, are highly sensitive to this compound. The LC50 for a range of aquatic invertebrates is between 0.004 and 1.3 mg/L. inchem.org For Daphnia magna, the 48-hour EC50 is reported as >0.023 mg/L, indicating high toxicity. herts.ac.uk
Interactive Data Table: Acute Toxicity of this compound to Freshwater Organisms
| Species | Type | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Dreissena polymorpha (Zebra Mussel) | Mollusc | LC50 | >6 | 96 hours | uni-konstanz.de |
| Freshwater Snails (4 species) | Mollusc | LC50 | 2.8 - 35 | 48 hours | |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 0.59 | 96 hours | inchem.org |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 6.4 | 96 hours | agropages.com |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 4.5 | 48 hours | orst.edu |
| Golden Orfe, Goldfish, Carp | Fish | LC50 | ~40 | 96 hours | inchem.org |
| Carp, Japanese Killifish | Fish | LC50 | 10 | 48 hours | orst.edu |
| Daphnia magna | Invertebrate | EC50 | >0.023 | 48 hours | herts.ac.uk |
| Various Aquatic Invertebrates | Invertebrate | LC50 | 0.004 - 1.3 | - | inchem.org |
Data on the toxicity of this compound to marine organisms is limited. For the marine fish Leiostomus xanthurus, the 48-hour LC50 was reported to be between 320 to 550 µg/L. For a marine mollusc species, the 96-hour EC50 for growth was 2000 µg/L. Due to the lack of extensive marine-specific data, a low reliability trigger value for marine waters has been adopted from freshwater data in some cases.
Based on the available ecotoxicological data, environmental quality guidelines and trigger values have been established to protect aquatic ecosystems. For freshwater, a low reliability trigger value of 4 µg/L was calculated for this compound using an assessment factor of 1000. In the absence of sufficient marine-specific data, this value has also been suggested as an indicative interim working level for marine waters. Another assessment derived indicative interim working levels of 0.04 µg/L for freshwater and 0.3 µg/L for marine waters, using an assessment factor of 1000. It is recommended that any concentrations of this compound exceeding these trigger values warrant closer investigation.
This compound is not expected to persist in the environment or be accumulated by organisms. wikipedia.orghpc-standards.com The log Pow (octanol-water partition coefficient) is 1.3, which is below the general threshold of 3 that suggests a potential for bioaccumulation in fish. inchem.org An estimated bioconcentration factor (BCF) of 1 also indicates a low potential for bioconcentration in aquatic organisms. nih.gov
Derivation of Environmental Quality Guidelines and Trigger Values
Terrestrial Ecotoxicology
The impact of this compound extends to terrestrial ecosystems, with avian species being particularly susceptible.
This compound is recognized as being highly toxic to birds. herts.ac.ukwikipedia.orgherts.ac.uk The acute oral LD50 for Japanese quail (Coturnix japonica) is between 44 and 50 mg/kg body weight. inchem.orgagropages.com For the canary (Serinus canarius), the acute oral LD50 is reported to be in the range of 10-20 mg/kg body weight. inchem.org Another source indicates an LC50 of approximately 50 ppm for Japanese quail, further confirming its high toxicity to this species. orst.edu In a study on starlings (Sturnus vulgaris), a single oral dose of 2 mg/kg body weight resulted in a 20% inhibition of brain acetylcholinesterase (AChE) three hours after administration. inchem.org
Interactive Data Table: Acute Oral Toxicity of this compound to Avian Species
| Species | Endpoint | Value (mg/kg body weight) | Reference |
| Coturnix japonica (Japanese Quail) | LD50 | 44 - 50 | inchem.orgagropages.com |
| Serinus canarius (Canary) | LD50 | 10 - 20 | inchem.org |
| Sturnus vulgaris (Starling) | - | 2 (caused 20% brain AChE inhibition) | inchem.org |
Toxicity to Soil Macro- and Microorganisms
This compound's impact on soil life has been a subject of scientific inquiry. Studies on soil microorganisms have shown varied effects. For instance, research conducted in both silty sand and loamy silt soils indicated that applications of this compound, even at concentrations up to five times the recommended rate, did not exert a discernible influence on soil respiration or the process of nitrification. inchem.org This suggests a limited short-term impact on these fundamental microbial activities.
In terms of soil macroorganisms, the earthworm Eisenia foetida has been used as a key indicator species. The lethal concentration (LC50) for Eisenia foetida exposed to a commercial formulation of this compound (a 25% emulsifiable concentrate) in an artificial soil environment over a 14-day period was determined to be 241 mg/kg of dry substrate. inchem.org This corresponds to an active ingredient concentration of 60 mg/kg. inchem.org Another source reports an LC50 value of 250 mg/kg of dry soil for Eisenia foetida. agropages.com
Table 1: Toxicity of this compound to Soil Organisms
| Organism | Endpoint | Concentration | Source |
| Soil Microorganisms | No effect on respiration/nitrification | Up to 5x recommended dose | inchem.org |
| Eisenia foetida (Earthworm) | 14-day LC50 | 60 mg a.i./kg soil | inchem.org |
| Eisenia foetida (Earthworm) | LC50 | 250 mg/kg dry soil | agropages.com |
Toxicity to Non-Target Arthropods (e.g., honeybees)
This compound is recognized as being toxic to honeybees (Apis mellifera). agropages.comherts.ac.uk Field studies have demonstrated the significant impact of this insecticide on honeybee populations. Organophosphorus insecticides, including this compound, are reported to be highly toxic to honeybees. mbimph.com One study revealed that the application of methyl-demeton resulted in 100% mortality of honeybees within one hour of spraying. phytojournal.com Another field study noted that this compound was highly persistent and the most toxic insecticide tested, causing 70-80% bee mortality up to 8 hours after application. mbimph.com Laboratory tests determined the LC50 value for A. mellifera to be 70.097 ppm, indicating high toxicity. mbimph.com
When applied to winter wheat at the recommended rate, this compound was found to significantly reduce the population of invertebrates on the crop foliage, particularly Empididae flies. inchem.org However, the same study did not observe a significant impact on the number of entomophagous invertebrates on the soil surface. inchem.org
Environmental Persistence and Mobility in Soil Systems
The persistence and mobility of this compound in soil are critical factors in its environmental risk assessment. The compound is generally considered not to be persistent in soil systems. herts.ac.uk Biodegradation is the primary route of its degradation in soil. inchem.org The half-life of this compound in soil is reported to be very short, on the order of several hours. inchem.orgnih.gov One source specifies a half-life of about 4 hours in non-sterile soil, compared to 70 hours in sterile control soil, highlighting the role of microbial activity in its breakdown. inchem.org Another study reported a soil half-life of 26 days. nih.govnih.gov
This compound is expected to have very high mobility in soil. nih.gov This is based on a measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 31. nih.gov Due to its high water solubility (3.3 g/L) and this low Koc value, there is a potential for leaching. inchem.orgnih.gov Some sources suggest that based on its physicochemical properties, it is not expected to leach to groundwater, while others identify it as having a large leaching potential. herts.ac.ukumass.edu Leaching studies have shown that the compound can leach 30 cm into silt loam and high organic silt loam soils. inchem.org
Table 2: Environmental Persistence and Mobility of this compound
| Parameter | Value | Condition | Source |
| Soil Half-Life | ~4 hours | Non-sterile soil | inchem.org |
| Soil Half-Life | 70 hours | Sterile soil | inchem.org |
| Soil Half-Life | 26 days | - | nih.govnih.gov |
| Koc Value | 31 | - | nih.gov |
| Leaching Potential | High | Based on Koc | nih.gov |
| Leaching Potential | Low | Based on GUS index | herts.ac.uk |
| Water Solubility | 3.3 g/L | Room temperature | inchem.org |
Environmental Fate Modeling and Prediction Methodologies
Hydrolysis and Photolysis Rates in Environmental Compartments
The abiotic degradation of this compound is significantly influenced by hydrolysis and, to a lesser extent, photolysis. The rate of hydrolytic degradation is dependent on the pH of the solution. At 22°C, the hydrolysis half-life of this compound is 63 days at pH 4, 56 days at pH 7, and shortens to 8 days at pH 9. inchem.orgagropages.com Another source reports similar values: a half-life of 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9 at 22°C. herts.ac.uk At a higher temperature of 70°C, 50% hydrolysis occurs in 4.9 hours at pH 3 and 1.25 hours at pH 9. nih.govmicrokat.gr The primary reactions involved are demethylation in acidic conditions and hydrolysis of the phosphorus-ester bond in basic conditions. inchem.org
Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway, as the compound in an aqueous solution does not absorb light at wavelengths of 247 nm or longer. inchem.org However, indirect or sensitized photolysis may occur. inchem.org When solutions of this compound were irradiated with a high-pressure mercury vapor lamp in the presence of humic acid (10 mg/L), the photodegradation half-life was 8 hours, though the degradation products were not identified. inchem.org
Table 3: Hydrolysis and Photolysis of this compound
| Process | Condition | Half-Life | Source |
| Hydrolysis | pH 4, 22°C | 63 days | inchem.orgagropages.comherts.ac.uk |
| Hydrolysis | pH 7, 22°C | 56 days | inchem.orgagropages.comherts.ac.uk |
| Hydrolysis | pH 9, 22°C | 8 days | inchem.orgagropages.comherts.ac.uk |
| Hydrolysis | pH 3, 70°C | 4.9 hours (for 50% hydrolysis) | nih.govmicrokat.gr |
| Hydrolysis | pH 9, 70°C | 1.25 hours (for 50% hydrolysis) | nih.govmicrokat.gr |
| Photolysis | Aqueous solution | No direct photodegradation | inchem.org |
| Photolysis | Aqueous solution with humic acid | 8 hours | inchem.org |
Biodegradation Kinetics in Soil and Water Matrices
Biodegradation is a key process in the environmental dissipation of this compound. In soil, degradation is primarily a biological process and occurs rapidly. inchem.orgagropages.com Laboratory studies investigating the biodegradation of 14C-labelled this compound in two different standard soils found that no parent compound could be detected one day after the start of the test under aerobic conditions. inchem.org The half-life in non-sterile soil was approximately 5 hours. inchem.org After 63 days under aerobic conditions, 34-54% of the applied 14C activity was eliminated as 14CO2. inchem.org Under anaerobic conditions, the formation of 14CO2 was much lower (0.5-1.1%), with a predominance of the metabolites O-demethyl-demeton-S-methyl and this compound sulfoxide (B87167). inchem.org
The ability of various microbial species to biodegrade this compound sulfoxide (a metabolite) has been evaluated. inchem.org Organisms such as Nocardia, Arthrobacter, Corynebacterium, Brevibacterium, Bacillus, and Pseudomonas have demonstrated the ability to degrade the insecticide, with degradation ranging from 65% to 99% after 14 days of incubation. inchem.org For example, Pseudomonas putida and Nocardia sp. were able to metabolize almost completely 2 mmol/litre of this compound sulfoxide within 13 days. inchem.org In sterile controls, about 48% of the parent compound remained after 20 days. inchem.org
In aquatic systems, the half-life of its metabolite, oxydemeton-methyl (B133069), in pond water outdoors at an average temperature of 29°C and pH 7 was 3.7 days. inchem.org
Volatilization from Environmental Surfaces
Volatilization of this compound from soil and water surfaces is not considered a major environmental fate process. nih.gov Its vapor pressure is 63.8 mPa (or 3 x 10^-4 mm Hg) at 20°C. inchem.orgnih.gov Based on this vapor pressure, this compound is not expected to volatilize from dry soil surfaces. nih.gov
For moist soil and water surfaces, the potential for volatilization is assessed using Henry's Law constant. With an estimated Henry's Law constant of 2.7 x 10^-8 atm-cu m/mole, volatilization from these surfaces is not expected to be an important fate process. nih.gov
Pesticide Resistance Mechanisms and Management Strategies
The emergence of pest populations resistant to Demeton-S-methyl, an organophosphate insecticide, is a complex biological phenomenon. herts.ac.uk Pests have evolved sophisticated biochemical defenses that allow them to survive exposure to this chemical, primarily through two key avenues: modification of the insecticide's target site and enhancement of its metabolic breakdown.
Biochemical Mechanisms of Insecticide Resistance in Pest Species
Target Site Insensitivity (e.g., Altered Acetylcholinesterase)
This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for nerve function. herts.ac.uk A primary mechanism of resistance involves genetic mutations that alter the structure of AChE, making it less sensitive to inhibition by the insecticide. nih.govcicr.org.in
In the two-spotted spider mite, Tetranychus urticae, an altered AChE is considered the principal mechanism of resistance to the related compound oxydemeton-methyl (B133069). munisentzool.org Studies have identified insensitivity of AChE to this compound in various strains of this pest. munisentzool.org Research on resistant strains of T. urticae has shown that their AChE has a lower affinity for its normal substrates compared to susceptible strains. The concentration of oxydemeton-methyl required to inhibit 50% of AChE activity (I50) was found to be significantly higher in resistant mites. munisentzool.org
In the cotton-melon aphid, Aphis gossypii, specific mutations in the ace1 gene, which codes for AChE, have been identified. researchgate.net One mutation, A302S, is associated with a broad insensitivity to a range of carbamate (B1207046) and organophosphate insecticides. researchgate.net However, another common mutation, S431F, which confers resistance to the carbamate pirimicarb (B1678450) and the organophosphate omethoate, does not provide resistance to this compound. nih.gov This highlights the high specificity of target-site resistance mechanisms. Biochemical studies confirmed that recombinant AChE with the S431F mutation remains sensitive to this compound. nih.gov
Table 1: AChE Inhibition in Susceptible vs. Resistant Tetranychus urticae
| Strain | Inhibitor | I50 Value | Fold Insensitivity |
|---|---|---|---|
| Susceptible | Oxydemeton-methyl | 7.79 x 10⁻⁷ M | - |
| Resistant | Oxydemeton-methyl | 2.68 x 10⁻⁶ M | 3.49 |
| Susceptible | Paraoxon | - | - |
| Resistant | Paraoxon | - | 7.8 |
Data sourced from a study on Iranian strains of T. urticae.
Enhanced Metabolic Detoxification (e.g., Elevated Esterase Activity)
Pests can also develop resistance by increasing the rate at which they detoxify and eliminate the insecticide from their bodies. This is often achieved by elevating the activity of specific detoxification enzymes, such as esterases and glutathione (B108866) S-transferases (GSTs). irac-online.org These enzymes can break down or sequester the insecticide before it reaches its target site in the nervous system.
In studies on Tetranychus urticae resistant to oxydemeton-methyl, a resistance ratio of 20.47 was observed. munisentzool.org This resistance was linked to significantly higher activity of both esterases and GSTs. munisentzool.org The esterase activity in the resistant strain was 2.5-fold higher for the substrate α-naphthyl acetate (B1210297) (α-NA) and 2.14-fold higher for β-naphthyl acetate (β-NA) compared to the susceptible strain. munisentzool.org Similarly, GST activity in the resistant strain was 1.75-fold higher.
Elevated esterase activity is also a confirmed resistance mechanism in aphids. In Myzus persicae (green peach aphid), resistance to this compound has been correlated with increased levels of the E4 carboxylesterase. researchgate.net Likewise, studies of Aphis gossypii populations from cotton fields in Turkey found that high esterase activity was a prevalent resistance mechanism. dergipark.org.tr
Table 2: Detoxification Enzyme Activity in Susceptible vs. Resistant Tetranychus urticae
| Enzyme | Substrate | Fold Increase in Activity (Resistant vs. Susceptible) |
|---|---|---|
| Esterase | α-NA | 2.50 |
| Esterase | β-NA | 2.14 |
| Glutathione S-transferase | CDNB | 1.75 |
| Glutathione S-transferase | DCNB | 1.27 |
Data sourced from a study on Iranian strains of T. urticae. munisentzool.org
Genetic Characterization of Resistance Phenotypes (e.g., in Aphis gossypii)
Advances in molecular biology have allowed for the genetic characterization of resistance. In Aphis gossypii, resistance involving altered AChE has been traced to specific point mutations in the ace1 gene. researchgate.net
S431F Mutation: This mutation, where serine is replaced by phenylalanine at position 431, is linked to resistance to the carbamate insecticide pirimicarb. researchgate.netnih.gov However, biochemical analysis of the recombinant enzyme confirmed that this mutation does not confer insensitivity to this compound. nih.gov
A302S Mutation: An alanine-to-serine substitution at position 302 is associated with a more general insensitivity to a wider array of carbamates and organophosphates. researchgate.net
The ability to identify these specific mutations provides a powerful genetic tool for diagnosing and monitoring resistance in aphid populations. researchgate.net The Arthropod Pesticide Resistance Database has documented numerous cases of resistance to this compound and oxydemeton-methyl in Aphis gossypii globally, underscoring the widespread nature of this challenge. pesticideresistance.org
Methodologies for Resistance Detection and Monitoring
Effective resistance management relies on the timely detection and monitoring of resistant individuals within a pest population. cicr.org.in Several biochemical and bioassay techniques are employed for this purpose.
Bioassays: The FAO has recommended a dip-test method for detecting insecticide resistance in aphids. cambridge.orgcambridge.org This involves dipping infested leaves into a series of insecticide concentrations to establish baseline toxicity and identify discriminating doses that can separate susceptible from resistant individuals. cambridge.org
Kinetic Microplate Assays: These are rapid and sensitive biochemical assays used to quantify enzyme activity. They are widely used to measure total esterase activity in individual insects, providing a quick assessment of metabolic resistance. dergipark.org.tr This method can also be adapted to measure the sensitivity of AChE to inhibition by insecticides like this compound, thereby detecting target-site resistance. dergipark.org.tr
Polyacrylamide Gel Electrophoresis (PAGE): This technique is used to separate different forms (isoenzymes) of esterases. dergipark.org.tr By staining the gel for esterase activity, researchers can identify specific banding patterns associated with resistance. researchgate.netdergipark.org.tr For example, this method was used to show that resistant Turkish populations of A. gossypii shared the same esterase banding pattern as a known resistant standard population. dergipark.org.tr
Implications for Sustainable Pest Control and Resistance Management Programs
The development of resistance to this compound has significant consequences for agriculture and necessitates a shift towards more sustainable pest management strategies. The repeated and widespread use of a single insecticide class creates strong selection pressure, inevitably leading to control failures. sagrainmag.co.za
A critical component of sustainable pest control is Insecticide Resistance Management (IRM). irac-online.org IRM strategies aim to prevent or delay the evolution of resistance by minimizing selection pressure. irac-online.org This is often achieved by rotating or alternating insecticides with different modes of action. irac-online.orgsagrainmag.co.za By using a chemical that targets a different biological pathway, the selection advantage for pests resistant to this compound is removed.
Monitoring pest populations using the biochemical and molecular methods described above is fundamental to any IRM program. cicr.org.in Early detection of resistance allows for timely intervention, such as switching to an alternative control method before the resistant phenotype becomes widespread. cicr.org.in Integrating these tactics within a broader Integrated Pest Management (IPM) framework—which encourages the use of biological controls, cultural practices, and the judicious use of chemicals only when pest populations reach economic thresholds—is essential for the long-term viability of chemical controls like this compound and for ensuring sustainable crop production. ufl.edu
Analytical Methodologies in Demeton S Methyl Research
Advanced Chromatographic Techniques for Trace Analysis
Chromatographic methods are central to the analysis of demeton-S-methyl, providing the necessary separation and sensitivity for detecting trace amounts of the compound and its related substances in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the simultaneous determination of this compound, its precursor oxydemeton-methyl (B133069), and its metabolite demeton-S-methylsulfone. researchgate.netjst.go.jp This method offers high sensitivity and selectivity, making it suitable for analyzing these compounds in diverse matrices such as agricultural products, biological specimens, and environmental samples. researchgate.netnih.govoup.com
In a typical LC-MS/MS analysis, the sample extract is injected into a liquid chromatograph, where the compounds of interest are separated on a column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The specific mass-to-charge ratios of the resulting ions are used for identification and quantification. For instance, in the analysis of agricultural products, a method using an electrospray ionization (ESI) source in selected ion monitoring (SIM) mode has been successfully applied. researchgate.netjst.go.jp
A study on the determination of oxydemeton-methyl and demeton-S-methylsulfon in biological samples utilized high-performance liquid chromatography with mass selective detection (LC-MS). nih.govresearchgate.net This method demonstrated a low limit of detection, at 1 ng/g for oxydemeton-methyl and 2 ng/g for its metabolite in blood, highlighting the technique's sensitivity. nih.govresearchgate.net Furthermore, LC-MS/MS has been employed for the analysis of multiple pesticide residues, including this compound, in food and water samples, showcasing its versatility. mdpi.com
Table 1: LC-MS/MS Parameters for this compound and Related Compounds
| Parameter | This compound | Oxydemeton-methyl | Demeton-S-methylsulfone |
|---|---|---|---|
| Precursor Ion (m/z) | 231.0 | 247.0 | 263.0 |
| Product Ions (m/z) | 89.0, 61.0 | 169, 109 | 169.0, 109.0 |
| Limit of Quantification (mg/kg) | 0.01 | - | - |
Data sourced from multiple analytical studies. caa.go.jpdto-innovators.itulpgc.es
Gas Chromatography (GC) for Residue Determination
Gas chromatography (GC) is another cornerstone technique for the analysis of this compound residues. Often, the analytical approach involves the oxidation of this compound and its sulfoxide (B87167) metabolite to the more stable demeton-S-methylsulfone, which is then determined by GC. inchem.org This oxidation step simplifies the analysis by converting multiple related compounds into a single analyte.
Various detectors can be coupled with GC for the analysis of organophosphorus pesticides. The flame photometric detector (FPD) is particularly useful due to its selectivity for phosphorus- and sulfur-containing compounds. inchem.org For enhanced specificity and confirmation, mass spectrometry (MS) is frequently used as the detector (GC-MS). mdpi.comresearchgate.net GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) provides even higher selectivity and sensitivity, which is crucial for analyzing complex matrices like food and environmental samples. jeol.comgcms.cz
The choice of carrier gas in GC can also influence the analysis. While helium is commonly used, nitrogen has been explored as a more cost-effective alternative, with studies showing that with optimized conditions, it can achieve comparable quantification results for a wide range of pesticides, including this compound. jeol.com
Table 2: GC-MS/MS Parameters for this compound
| Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (CE) |
|---|---|---|---|
| 11.54 | 88 | 60 | 5 |
| 109 | 79 | 5 |
Data from a study on simultaneous pesticide residue analysis using nitrogen carrier gas. jeol.com
Spectroscopic Techniques for Metabolite Identification (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for this purpose.
Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS or GC-MS), provides valuable information about the molecular weight and fragmentation pattern of metabolites. jst.go.jpnih.gov For example, in studies of this compound metabolism in plants and mammals, oxidation products like the sulfoxide (oxydemeton-methyl) and the sulfone (demeton-S-methylsulfone) have been identified. nih.gov High-resolution mass spectrometry can provide exact mass measurements, further aiding in the confirmation of elemental compositions. massbank.jp
Nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the chemical structure of molecules. 31P NMR is particularly useful for studying phosphorus-containing compounds like this compound and its degradation products. researchgate.netnih.gov Studies have utilized 31P NMR to investigate the biotransformation of this compound by microorganisms, revealing the cleavage of the S-C bond as a key degradation step. nih.gov Both 1H and 31P NMR have been employed to study the interaction of this compound with metal ions in aqueous solutions, providing direct spectroscopic evidence of the binding mechanisms. acs.org
Sample Preparation and Extraction Methods from Complex Matrices (e.g., Solid Phase Extraction)
The analysis of this compound in complex matrices such as agricultural products, biological tissues, and soil requires effective sample preparation to remove interfering substances and concentrate the analytes of interest. acs.org
Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of this compound and its metabolites. dto-innovators.it Various sorbents can be used in SPE cartridges, with C18 being common for extracting these compounds from aqueous samples and biological fluids. nih.gov For agricultural products, a multi-step extraction process is often necessary. This may involve initial extraction with a solvent like acetone, followed by liquid-liquid partitioning and cleanup on columns packed with materials such as primary secondary amine (PSA) or graphitized carbon black. researchgate.netjst.go.jp
A popular and efficient sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. researchgate.net This method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using a mixture of salts and sorbents. QuEChERS has been successfully applied to the analysis of multiple pesticide residues, including this compound, in a variety of food matrices. ulpgc.esresearchgate.net
For certain applications, solid-phase microextraction (SPME) has also been investigated. While it can be challenged by the high polarity of this compound, optimization of parameters such as temperature and the use of specialized fibers can improve its performance. sigmaaldrich.com
Method Validation and Challenges in Quantitative Analysis in Biological and Environmental Specimens
The validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data. caa.go.jp Method validation typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility). mdpi.comthermofisher.com For this compound and its related compounds, validated methods have demonstrated good linearity with high correlation coefficients (r > 0.99) and satisfactory recovery rates, often within the 70-120% range. oup.commdpi.com
A significant challenge in the quantitative analysis of this compound is the potential for matrix effects, especially in complex samples like fruits, vegetables, and biological tissues. researchgate.net Matrix effects can either enhance or suppress the analyte signal in the mass spectrometer, leading to inaccurate quantification. To mitigate this, matrix-matched calibration standards are often used. researchgate.net This involves preparing calibration standards in an extract of a blank sample matrix that is similar to the samples being analyzed.
Another challenge is the potential for degradation or transformation of this compound during sample preparation and analysis. For example, this compound can be converted to its sulfoxide or sulfone. caa.go.jp To address this, spike and recovery tests using a reference standard of this compound can be conducted to ensure that no significant conversion occurs during the analytical process. caa.go.jp The use of internal standards is also a common practice to compensate for any variations in extraction efficiency and instrumental response. thermofisher.com
Future Research Directions and Emerging Areas
Integrated Approaches to Understanding Demeton-S-methyl Dynamics in Agroecosystems
Future research should focus on integrated approaches to better understand the movement and effects of this compound within agricultural ecosystems. This involves studying its interactions with various environmental components simultaneously. For instance, research has shown that the application of this compound can negatively impact non-target organisms like parasitoid wasps, which are important for biological pest control. frontiersin.org Studies have also noted short-term reductions in beneficial ground-dwelling insects like certain species of Carabidae (ground beetles) following its application in winter wheat fields. researchgate.net
A comprehensive understanding requires investigating the entire lifecycle of the compound in the agroecosystem, from application to its ultimate fate. This includes its persistence in soil, potential for runoff into aquatic systems, and uptake by non-target plants and animals. herts.ac.ukwaterquality.gov.au The dynamics of its degradation into metabolites, such as its sulfoxide (B87167) and sulfone, and their subsequent impact also need to be considered. agropages.com Integrated studies will help in developing a more holistic picture of its ecological footprint.
Refined Mechanistic Studies on Enzyme Inhibition and Neuropathic Effects
This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system. wikipedia.orgnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve endings. wikipedia.org While this general mechanism is understood, more refined studies are needed to explore the nuances of this interaction.
Research has provided I50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for this compound and its metabolites on cholinesterase from different sources. For sheep erythrocyte cholinesterase, the I50 values were 6.5 × 10⁻⁵ M for this compound, 4.1 × 10⁻⁵ M for its sulfoxide, and 2.3 × 10⁻⁵ M for its sulfone. inchem.org Another study reported I50 values for human blood serum cholinesterase as 1.65 x 10⁻⁶ M for this compound, 2.7 x 10⁻⁵ M for its sulfoxide (oxydemeton-methyl), and 4.3 x 10⁻⁵ M for its sulfone. inchem.org
Further research should investigate the potential for delayed neuropathy. While one study in hens did not find evidence of delayed polyneuropathy at doses around the LD50 level, and another showed no inhibition of neuropathy target esterase (NTE), more comprehensive studies are warranted to fully rule out long-term neuropathic effects. inchem.org Understanding the precise molecular interactions and downstream consequences of enzyme inhibition will be crucial for a complete toxicological profile.
Development of Novel Bioremediation and Detoxification Technologies
Given the toxicity of this compound, developing effective methods for its removal from contaminated environments is a high priority. Bioremediation, which uses living organisms to break down pollutants, offers a promising and environmentally friendly approach. clu-in.orgcluin.org
Recent research has focused on enzyme-mediated bioremediation. The bacterial enzyme organophosphorus hydrolase (OPH) has shown the ability to hydrolyze and detoxify a range of organophosphates. nih.gov However, its efficiency against P-S bonds, like those in this compound, is relatively low. omicsonline.org To address this, researchers have generated variant OPH enzymes with significantly improved hydrolytic activity against this compound. nih.gov One study created a stable yeast biocatalyst expressing a variant OPH (S308L-OPH) that effectively hydrolyzed and detoxified this compound. omicsonline.orgresearchgate.net The specific activity of lysates from this recombinant yeast was 106-fold higher than those with the wild-type enzyme. omicsonline.org
Other microbial approaches have also been explored. Corynebacterium glutamicum has been shown to biodegrade this compound through a cometabolism process, where the bacterium breaks down the pesticide while consuming another substrate like fructose (B13574). nih.govresearchgate.net The degradation mechanism involves the reductive cleavage of an S-C bond. nih.gov Further research into these and other novel bioremediation and detoxification technologies is essential for managing this compound contamination.
Comprehensive Risk Assessment Methodologies Incorporating Long-Term Ecological Impacts
This compound is known to be highly toxic to aquatic invertebrates and birds. wikipedia.orginchem.org Long-term studies are necessary to understand the chronic effects of low-level exposure on these and other sensitive populations. Risk assessment models should also consider the combined effects of this compound with other pesticides and environmental stressors, as additive inhibitory effects on AChE have been observed in mixtures of organophosphates. researchgate.net By integrating long-term ecological data, risk assessments can provide a more accurate picture of the environmental hazards posed by this compound.
Predictive Modeling of Environmental Fate and Bioavailability
Predictive modeling is a valuable tool for understanding how this compound behaves in the environment. Models can be used to estimate its persistence, transport, and bioavailability under various conditions. This compound is not expected to persist in the environment and is rapidly broken down in soil. waterquality.gov.auinchem.org It is also not significantly accumulated by organisms. wikipedia.orginchem.org
However, its moderate water solubility (22 g/L at 20°C) and other physicochemical properties influence its movement in soil and water. waterquality.gov.auagropages.com Models can help predict its potential to leach into groundwater or be transported via runoff. herts.ac.uk Biodegradation is a key factor in its environmental fate, with studies showing rapid degradation in soil under both aerobic and anaerobic conditions. nih.govinchem.org For instance, in one laboratory study, no parent compound could be detected one day after application to two different soil types. inchem.org
Future modeling efforts should aim to refine these predictions by incorporating more complex environmental variables and interaction data. Machine learning approaches are also being explored to develop predictive models for environmental risk assessment parameters based on physicochemical properties. nii.ac.jp Improving these models will enhance our ability to forecast the environmental behavior of this compound and its potential for exposure.
Novel Analytical Techniques for Trace Analysis in Complex Matrices
Detecting low concentrations of this compound and its metabolites in complex environmental and biological samples is a significant analytical challenge. researchgate.netmdpi.com The development of novel analytical techniques is crucial for monitoring its presence and ensuring compliance with regulatory limits.
Current methods often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). hpst.cznih.gov For example, a GC/MS/MS method has been developed for the analysis of 175 pesticides, including this compound, in various crop matrices. hpst.cz LC-MS/MS is also commonly used for the simultaneous determination of this compound and its metabolites in agricultural products. nih.govcaa.go.jp
Future research should focus on improving the sensitivity, specificity, and speed of these methods. This includes exploring advanced sample preparation techniques to remove interfering substances from complex matrices like food and soil. mdpi.comgcms.cz The development of rapid screening methods, potentially based on biosensors or other novel detection technologies, could also play a vital role in the future monitoring of this compound. researcher.lifenih.gov
Q & A
Basic Research Question
- Test Organisms : Use OECD-approved species (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil systems).
- Dose-Response Curves : Include ≥5 concentrations with triplicate replicates. Report LC50/EC50 values with 95% confidence intervals .
- Quality Controls : Validate methods with positive controls (e.g., chlorpyrifos for AChE inhibition) and negative controls (solvent-only exposures) .
How should researchers integrate heterogeneous data (e.g., case-control vs. cohort studies) in meta-analyses of this compound’s health effects?
Advanced Research Question
- Statistical Models : Use random-effects models to account for variability between study designs. Apply sensitivity analyses to exclude outliers .
- Dose-Response Meta-Analysis : Convert disparate exposure metrics (e.g., ppm in food vs. mg/kg body weight) to standardized units using allometric scaling .
- Risk of Bias Assessment : Apply tools like ROBINS-I to evaluate confounding, selection bias, and measurement errors in observational studies .
What methodological steps ensure reproducibility in synthesizing and characterizing this compound derivatives?
Basic Research Question
- Synthesis Protocols : Document reaction conditions (temperature, solvent purity, catalyst ratios) in detail. For example, oxidation to sulfone derivatives requires strict control of H2O2 concentrations .
- Characterization : Provide full spectral data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) for novel compounds. Cross-validate purity via HPLC-UV (≥95% area) .
- Data Reporting : Adhere to IUPAC nomenclature and deposit raw spectral files in repositories like Zenodo for peer scrutiny .
How can researchers address gaps in this compound’s environmental fate data (e.g., degradation pathways in anaerobic soils)?
Advanced Research Question
- Experimental Design : Simulate anaerobic conditions using soil microcosms with controlled O2 levels (<0.1%). Monitor metabolites via high-resolution MS (HRMS) to identify transient intermediates .
- Isotope Tracing : Use <sup>14</sup>C-labeled this compound to quantify mineralization rates and bound residues .
- Computational Modeling : Apply QSAR models to predict hydrolysis rates under varying pH and redox conditions .
What are the key considerations for validating this compound extraction methods in complex matrices?
Basic Research Question
- Matrix-Specific Optimization : Adjust SPE sorbents (e.g., C18 for water, graphitized carbon for fatty tissues). Validate recovery rates (70–120%) across three spiked concentrations .
- Interference Testing : Spike matrices with structurally similar organophosphates (e.g., dimethoate) to confirm selectivity .
- Limit of Quantification (LOQ) : Determine via signal-to-noise ratio ≥10:1. For GC-MS, typical LOQ is 0.01 µg/L in water .
How should conflicting data on this compound’s bioaccumulation potential be critically evaluated?
Advanced Research Question
- Lipophilicity Metrics : Compare experimental log Kow values with predicted data (e.g., EPI Suite). Discrepancies may indicate assay-specific artifacts .
- Trophic Transfer Studies : Measure biomagnification factors (BMFs) in food chains (e.g., algae → Daphnia → fish). Use stable isotope analysis to track bioaccumulation pathways .
- Meta-Regression : Explore covariates like temperature or lipid content in pooled datasets to identify drivers of variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
